molecular formula C15H13ClN4O2S B596245 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole CAS No. 1372784-40-1

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole

Cat. No.: B596245
CAS No.: 1372784-40-1
M. Wt: 348.805
InChI Key: NAKVUIUBKDCGGQ-UHFFFAOYSA-N
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Description

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, a phenyl group, and a chlorophenethylsulfonyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole typically involves the reaction of 4-chlorophenethylsulfonyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorophenethylsulfonyl moiety may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenethylsulfonyl)-1-phenyl-1H-tetrazole
  • 5-(4-Methylphenethylsulfonyl)-1-phenyl-1H-tetrazole
  • 5-(4-Nitrophenethylsulfonyl)-1-phenyl-1H-tetrazole

Uniqueness

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole stands out due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorophenethylsulfonyl group enhances the compound’s ability to participate in various chemical reactions, making it a versatile and valuable molecule in scientific research.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)ethylsulfonyl]-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKVUIUBKDCGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720965
Record name 5-[2-(4-Chlorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372784-40-1
Record name 5-[2-(4-Chlorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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